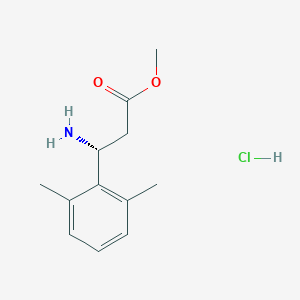
Methyl (R)-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride is a chiral intermediate used in the synthesis of various pharmaceutical compounds. It is particularly significant in the production of fungicides and other biologically active molecules. The compound’s structure includes a methyl ester group, an amino group, and a dimethylphenyl group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride involves the enantioselective resolution of its racemic mixture using immobilized enzymes. For instance, the esterase from Pseudochrobactrum asaccharolyticum can be immobilized on a macroporous acrylic anion resin (D3520) to achieve high enantioselectivity and conversion rates . The optimal reaction conditions include a temperature of 40°C and a pH of 8.0, with a substrate concentration of up to 0.35 M .
Industrial Production Methods
Industrial production often employs similar enzymatic resolution techniques due to their environmental benefits and high efficiency. The process can be scaled up by increasing the substrate concentration and using larger quantities of immobilized enzymes. For example, a scale-up resolution using 200 g/L substrate and 12.5 g immobilized esterase PAE07 achieved a conversion rate of 48.1% and a product enantiomeric excess (e.e.p) of 98% within 12 hours .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Industry: Employed in the manufacture of various agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of active molecules. For example, in the case of Metalaxyl, the compound inhibits RNA synthesis in fungi by interfering with their nucleic acid metabolism . The molecular targets include RNA polymerase and other enzymes involved in RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-2-amino-3-(2,6-dimethylphenyl)propanoate: Another chiral intermediate used in similar applications.
2,6-Dimethylaniline: A key starting material for various anesthetics and anti-anginal drugs.
Uniqueness
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride is unique due to its specific chiral configuration, which is crucial for the enantioselective synthesis of biologically active compounds. Its high enantioselectivity and efficiency in enzymatic resolution make it a preferred choice in industrial applications.
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(2,6-dimethylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-5-4-6-9(2)12(8)10(13)7-11(14)15-3;/h4-6,10H,7,13H2,1-3H3;1H/t10-;/m1./s1 |
InChI Key |
IAJINPVKDBLGLK-HNCPQSOCSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@@H](CC(=O)OC)N.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CC(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















